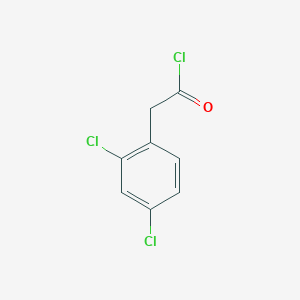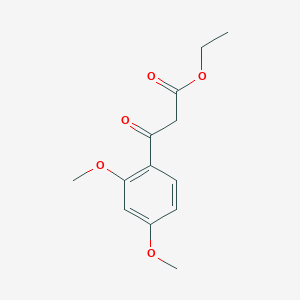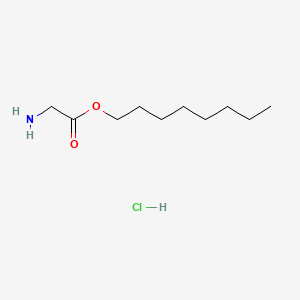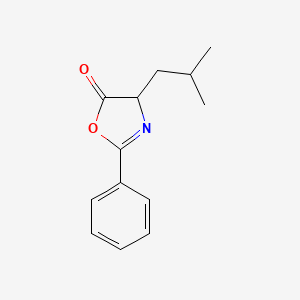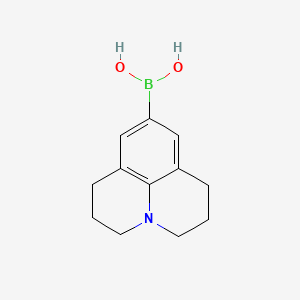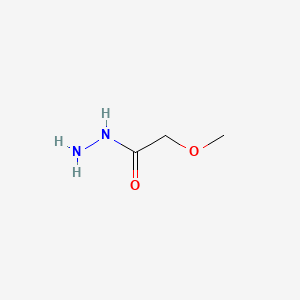
2,5-Dibromo-3,4,6-trifluoroaniline
Descripción general
Descripción
2,5-Dibromo-3,4,6-trifluoroaniline is a chemical compound with the molecular formula C6H2Br2F3N . It has a molecular weight of 304.89 . It is a solid substance that is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2Br2F3N/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Nephrotoxicity Studies
- Haloaniline-induced Nephrotoxicity : Research on the nephrotoxic effects of haloanilines, including 2,5-Dibromo-3,4,6-trifluoroaniline derivatives, was conducted using renal cortical slices. These compounds are used in manufacturing pesticides, dyes, and drugs. The study highlighted the toxic effects of various haloaniline isomers on renal function (Hong et al., 2000).
Chemical Synthesis and Functionalization
- Deprotonation and Functionalization of Haloanilines : A study compared the behavior of different dibromoanilines, including this compound, towards strong bases and their subsequent chemical transformations. This research is significant in the field of organic synthesis (Heiss et al., 2003).
- Trifluoromethylated Analogues Synthesis : Research into the synthesis of trifluoromethylated analogues of certain compounds used this compound derivatives. This study is relevant in pharmaceutical and agrochemical industries (Sukach et al., 2015).
- Continuous Kilogram-Scale Synthesis Process : A study focused on a continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene, derived from 2,4,5-trifluoroaniline, highlights the industrial scale-up potential of such compounds (Deng et al., 2017).
Environmental and Toxicological Research
- Environmental Concentrations and Toxicology : An examination of 2,4,6-tribromophenol, a related compound, provided insights into its environmental presence and toxicological effects. This research is crucial for understanding the environmental impact of such chemicals (Koch & Sures, 2018).
Synthesis of Pharmaceuticals and Biologically Active Compounds
- Bromination in Microreactor : A study on the synthesis of 2,4,5-trifluorobromobenzene, a derivative of 2,4,5-trifluoroaniline, emphasized its application in creating biologically active peptides and fluorescent reagents (Deng et al., 2016).
Advanced Material Development
- Hyperbranched Poly(arylene ether)s Synthesis : Research on the synthesis of new polymers using a trifluoromethyl-activated trifluoro monomer, which includes derivatives of this compound, showcases the potential of these compounds in material science (Banerjee et al., 2009).
Safety and Hazards
The safety information for 2,5-Dibromo-3,4,6-trifluoroaniline indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective clothing, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of 2,5-Dibromo-3,4,6-trifluoroaniline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . This suggests that it may interact with its targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
Given its chemical structure, it is plausible that it could influence pathways involving aromatic compounds .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
2,5-Dibromo-3,4,6-trifluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in detoxification processes. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, especially under certain environmental conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2,5-dibromo-3,4,6-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLBRXRLSVXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378820 | |
| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232267-32-2 | |
| Record name | 2,5-Dibromo-3,4,6-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232267-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dibromo-3,4,6-trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




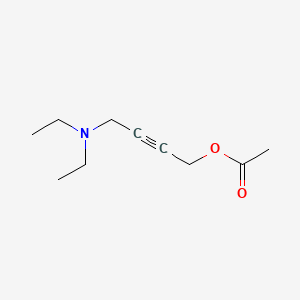

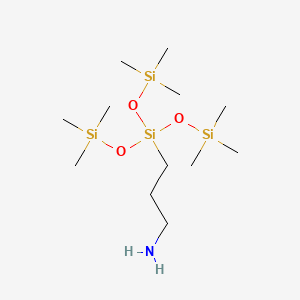
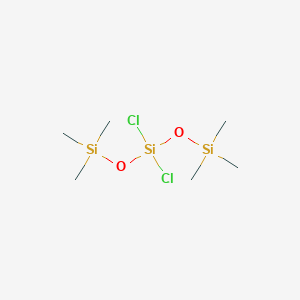
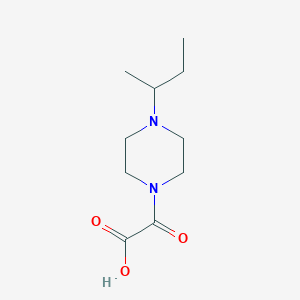
![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
